2,4-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Description
Scientific Research Applications
Synthesis and Characterization :
- Grudova et al. (2020) reported on the synthesis, X-ray characterization, and theoretical study of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, highlighting the importance of F⋯O interactions in the solid state. These derivatives are similar to the compound of interest, indicating a potential application in material science and chemistry (Grudova et al., 2020).
Molecular Interactions and Inhibition Studies :
- Bruno et al. (2017) explored molecular interactions between human carbonic anhydrases and a class of benzenesulfonamides, providing insights into the design of selective inhibitors for druggable isoforms. This research could be relevant to understanding how similar compounds interact with human enzymes (Bruno et al., 2017).
Neurite Outgrowth and Protein Phosphorylation :
- Chijiwa et al. (1990) studied the inhibitory action of a newly synthesized isoquinolinesulfonamide on cyclic AMP-dependent protein kinase. This compound selectively inhibited protein kinase A, which is relevant to understanding the biological activities of similar compounds (Chijiwa et al., 1990).
Anticancer Activity :
- Al-Dosari et al. (2013) synthesized several trifluoromethylquinoline derivatives containing a biologically active benzenesulfonamide moiety. These compounds were evaluated for their in vitro anticancer activity against various cancer cell lines, showing promising results. This indicates potential applications in cancer research (Al-Dosari et al., 2013).
Idiopathic Pulmonary Fibrosis Treatment :
- Norman (2014) evaluated the use of phosphatidylinositol 3-kinase inhibitors, closely related to the compound , for the treatment of idiopathic pulmonary fibrosis and cough. This suggests potential therapeutic applications (Norman, 2014).
Exploration of Structural Properties :
- Buemi et al. (2019) explored the structural properties of potent human carbonic anhydrase inhibitors bearing a similar moiety. This study provided insights into the binding of these molecules to target enzymes, which is crucial for designing new inhibitors (Buemi et al., 2019).
properties
IUPAC Name |
2,4-difluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3S/c1-12(2)19(24)23-9-3-4-13-10-15(6-7-17(13)23)22-27(25,26)18-8-5-14(20)11-16(18)21/h5-8,10-12,22H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBOIRKYPPWPAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide |
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